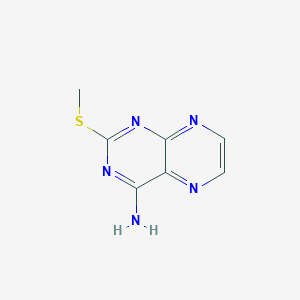

2-(Methylsulfanyl)-4-pteridinamine

描述

2-(Methylsulfanyl)-4-pteridinamine is a heterocyclic compound featuring a pteridine core substituted with a methylsulfanyl (-SMe) group at position 2 and an amino (-NH₂) group at position 3. Pteridine derivatives are pivotal in medicinal chemistry due to their structural resemblance to folate cofactors and their roles in biological processes such as nucleotide biosynthesis and enzyme inhibition. The methylsulfanyl moiety enhances lipophilicity and may modulate electronic properties, influencing reactivity and binding interactions in biological systems .

属性

CAS 编号 |

70779-62-3 |

|---|---|

分子式 |

C7H7N5S |

分子量 |

193.23g/mol |

IUPAC 名称 |

2-methylsulfanylpteridin-4-amine |

InChI |

InChI=1S/C7H7N5S/c1-13-7-11-5(8)4-6(12-7)10-3-2-9-4/h2-3H,1H3,(H2,8,10,11,12) |

InChI 键 |

SSVJGRRULYHDNM-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=NC=CN=C2C(=N1)N |

规范 SMILES |

CSC1=NC2=NC=CN=C2C(=N1)N |

产品来源 |

United States |

相似化合物的比较

Pyrimidine-Based Analogs

Compounds like 1-[4-chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) () share the methylsulfanyl substituent on a pyrimidine ring. Unlike pteridine, pyrimidine is a six-membered heterocycle with two nitrogen atoms. The presence of -SMe at position 2 in both systems suggests similar synthetic strategies, such as nucleophilic substitution or cyclocondensation.

Key Data:

Annulated Sulfur-Containing Derivatives

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) () demonstrates the incorporation of -SMe into fused heterocycles. Annulation increases steric hindrance and electronic complexity, which may reduce reactivity compared to simpler pteridine derivatives. The -SMe group in such systems often acts as a leaving group or participates in redox reactions, a trait shared with 2-(Methylsulfanyl)-4-pteridinamine .

Physicochemical and Reactivity Profiles

Electronic Effects

The methylsulfanyl group is electron-donating via resonance (+R effect), which stabilizes adjacent positive charges and influences nucleophilic/electrophilic behavior. In pyrimidine derivatives (), this group facilitates substitution reactions at position 4 (e.g., chloro displacement by amines). For 2-(Methylsulfanyl)-4-pteridinamine, the electron-rich pteridine core may enhance interactions with biological targets like enzymes or receptors .

准备方法

Formation of Tetrahydropyrimidine Derivatives

The synthesis of 2-(Methylsulfanyl)-4-pteridinamine often begins with the preparation of tetrahydropyrimidine precursors. A documented method involves the reaction of 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one with allyl bromide in dimethylformamide (DMF) under basic conditions (potassium carbonate, 100°C), yielding O4- and N3-allylated intermediates. These intermediates undergo Claisen rearrangement at 200°C to form 5-allyl derivatives, a critical step for introducing the methylthio group. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while column chromatography with ethyl acetate achieves purification.

Optimization of Leaving Groups

The choice of leaving groups significantly impacts substitution efficiency. Comparative studies show that ditosylate substrates (e.g., 13b in Table 1) outperform dibromides and dimesylates in domino cyclization reactions, achieving 73–84% yields without E2 elimination byproducts. Tosylate groups enhance reactivity due to their superior leaving ability, enabling efficient intramolecular SN2 cyclization under mild conditions (DMF, 60°C).

Cyclization Strategies

Domino Intermolecular-Intramolecular Cyclization

A pivotal advancement involves domino cyclization using sulfonamide-functionalized precursors. For example, treating ditosylate 13b with TsNH2 in DMF at 60°C induces sequential intermolecular substitution and intramolecular ring closure, forming pyrrolidine derivatives in 84% yield. This method avoids elimination side reactions, attributed to the sulfonamide’s ability to stabilize transition states through hydrogen bonding.

Ring Closure via Hydrazine Derivatives

Alternative routes employ hydrazine dihydrochlorides to construct the pteridine core. Reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride yields racemic intermediates, which are resolved via chiral chromatography (Chiralpak column, methanol eluent) to isolate the R-configuration product. This approach highlights the role of stereochemistry in optimizing biological activity.

Purification and Characterization

Chromatographic Techniques

Purification relies heavily on column chromatography. Ethyl acetate (100%) elutes 6-(allyloxy)-2-(benzylthio)-pyrimidin-4-amine with 62% efficiency, while methanol resolves chiral products with >99% enantiomeric excess. These methods ensure high purity, critical for pharmaceutical applications.

Spectroscopic Validation

Structural confirmation employs infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Key IR absorptions at 1642 cm⁻¹ (C=N stretch) and 1336 cm⁻¹ (C-S stretch) confirm functional groups. ¹H NMR spectra reveal characteristic singlet peaks for methylthio groups (δ 2.30 ppm) and aromatic protons (δ 7.24–7.46 ppm).

Comparative Analysis of Synthetic Routes

Table 1 summarizes preparation methods, highlighting yields, conditions, and advantages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。